

Excitation and emission spectra of Sulfo-Cy5-PEG3-biotin

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Compound of Interest

Compound Name: Sulfo-Cy5-PEG3-biotin

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In-Depth Technical Guide: Sulfo-Cy5-PEG3-biotin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the photophysical properties and applications of **Sulfo-Cy5-PEG3-biotin**, a far-red fluorescent probe. Detailed experimental protocols and workflow visualizations are included to facilitate its use in research and development.

Core Photophysical Properties

Sulfo-Cy5-PEG3-biotin is a highly water-soluble and photostable fluorescent probe. Its core is the Sulfo-Cy5 dye, a sulfonated cyanine dye that exhibits bright fluorescence in the far-red region of the spectrum. This spectral range is advantageous for biological imaging due to reduced autofluorescence from cellular components.^{[1][2]} The molecule also incorporates a polyethylene glycol (PEG3) spacer and a terminal biotin moiety. The hydrophilic PEG spacer enhances its solubility in aqueous buffers and minimizes non-specific binding, while the biotin group provides a high-affinity binding site for streptavidin and its analogues.^{[2][3]}

Quantitative Data Summary

The key photophysical parameters of **Sulfo-Cy5-PEG3-biotin** are summarized in the table below. These values are crucial for designing and optimizing fluorescence-based experiments.

Parameter	Value	Unit	References
Excitation Maximum (λ_{ex})	646	nm	[1][2][3][4]
Emission Maximum (λ_{em})	662	nm	[1][2][3][4]
Molar Extinction Coefficient (ϵ)	271,000	M-1cm-1	[3]
Fluorescence Quantum Yield (Φ)	0.28	-	[1][3][5]
Recommended Storage	-20	°C	[1][2][3]

Experimental Protocols

This section provides detailed methodologies for the characterization and application of **Sulfo-Cy5-PEG3-biotin**.

Measurement of Fluorescence Excitation and Emission Spectra

This protocol outlines the procedure for determining the fluorescence spectra of **Sulfo-Cy5-PEG3-biotin** using a spectrofluorometer.

Materials:

- **Sulfo-Cy5-PEG3-biotin**
- Phosphate-buffered saline (PBS), pH 7.4
- Spectrofluorometer
- Quartz cuvettes (1 cm path length)

Procedure:

- **Sample Preparation:** Prepare a dilute solution of **Sulfo-Cy5-PEG3-biotin** in PBS. The concentration should be adjusted to have an absorbance of less than 0.1 at the excitation maximum to avoid inner filter effects.
- **Excitation Spectrum Measurement:**
 - Set the emission monochromator to the expected emission maximum (e.g., 662 nm).
 - Scan a range of excitation wavelengths (e.g., 550 nm to 660 nm).
 - Record the fluorescence intensity at each excitation wavelength. The peak of this spectrum represents the excitation maximum.[6][7]
- **Emission Spectrum Measurement:**
 - Set the excitation monochromator to the determined excitation maximum (e.g., 646 nm).
 - Scan a range of emission wavelengths (e.g., 650 nm to 750 nm).
 - Record the fluorescence intensity at each emission wavelength. The peak of this spectrum is the emission maximum.[6][7]
- **Data Analysis:** Plot the fluorescence intensity as a function of wavelength for both excitation and emission spectra.



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Workflow for Measuring Fluorescence Spectra

Immunofluorescence Staining using Streptavidin-Biotin System

This protocol describes a common application of **Sulfo-Cy5-PEG3-biotin** in immunofluorescence microscopy, leveraging the high-affinity interaction between biotin and streptavidin for signal amplification.

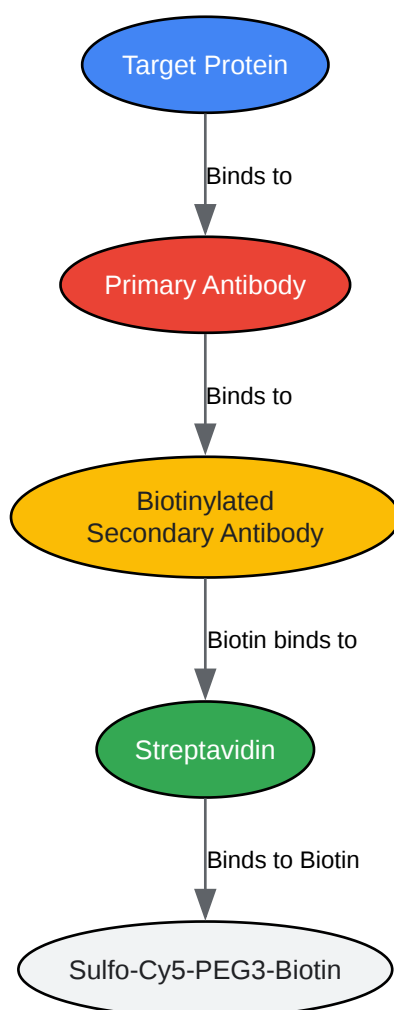
Materials:

- Cells cultured on coverslips
- Paraformaldehyde (PFA) for fixation
- Permeabilization buffer (e.g., PBS with 0.1% Triton X-100)
- Blocking buffer (e.g., PBS with 1% BSA and 0.1% Tween-20)
- Primary antibody (specific to the target protein)
- Biotinylated secondary antibody (recognizes the primary antibody)
- Streptavidin conjugated to Sulfo-Cy5 (or use **Sulfo-Cy5-PEG3-biotin** with unlabeled streptavidin)
- Mounting medium with DAPI

Procedure:

- Cell Fixation and Permeabilization:
 - Fix cells with 4% PFA for 15 minutes at room temperature.
 - Wash three times with PBS.
 - Permeabilize cells with permeabilization buffer for 10 minutes.
- Blocking: Block non-specific binding sites by incubating with blocking buffer for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate with the primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
- Secondary Antibody Incubation: Wash three times with PBS. Incubate with the biotinylated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

- Streptavidin-Sulfo-Cy5 Incubation: Wash three times with PBS. Incubate with streptavidin-Sulfo-Cy5 (or a pre-formed complex of streptavidin and **Sulfo-Cy5-PEG3-biotin**) diluted in blocking buffer for 1 hour at room temperature, protected from light.[8]
- Mounting and Imaging: Wash three times with PBS. Mount the coverslip on a microscope slide using mounting medium with DAPI. Image using a fluorescence microscope with appropriate filter sets for DAPI and Cy5.



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Immunofluorescence Signaling Pathway

Fluorescent Western Blotting

This protocol details the use of **Sulfo-Cy5-PEG3-biotin** for the detection of proteins in a Western blot.

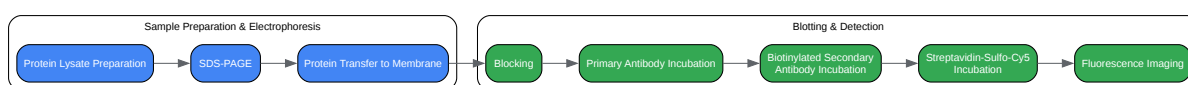
Materials:

- Protein lysate
- SDS-PAGE gels and running buffer
- Transfer buffer and nitrocellulose or PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibody (specific to the target protein)
- Biotinylated secondary antibody
- Streptavidin-HRP or a fluorescently labeled streptavidin
- If using Streptavidin-HRP, a chemiluminescent substrate is needed. If using fluorescent streptavidin, an imaging system with the appropriate laser and filter is required.

Procedure:

- **SDS-PAGE and Protein Transfer:** Separate proteins by SDS-PAGE and transfer them to a membrane.
- **Blocking:** Block the membrane with blocking buffer for 1 hour at room temperature.
- **Primary and Secondary Antibody Incubation:**
 - Incubate the membrane with the primary antibody overnight at 4°C.
 - Wash the membrane three times with TBST.
 - Incubate with the biotinylated secondary antibody for 1 hour at room temperature.[9]
- **Streptavidin Incubation:**

- Wash the membrane three times with TBST.
- Incubate with streptavidin conjugated to a fluorophore like Sulfo-Cy5 for 1 hour at room temperature, protected from light.[1]
- Detection:
 - Wash the membrane three times with TBST.
 - Image the membrane using a fluorescence imaging system with excitation and emission filters appropriate for Cy5.



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Fluorescent Western Blotting Workflow

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